molecular formula C5H5Cl2NO2S B152813 Pyridine-4-sulfonyl chloride hydrochloride CAS No. 489430-50-4

Pyridine-4-sulfonyl chloride hydrochloride

Cat. No.: B152813
CAS No.: 489430-50-4
M. Wt: 214.07 g/mol
InChI Key: ZBDTZCIVBAUGNG-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4ClNO2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonyl chloride hydrochloride can be synthesized through the reaction of pyridine-4-sulfonic acid with phosphorus pentachloride. The reaction is typically carried out in a solvent such as dichloromethane under controlled temperature conditions. The reaction proceeds as follows: [ \text{C5H4NO3S} + \text{PCl5} \rightarrow \text{C5H4ClNO2S} + \text{POCl3} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of phosphorus pentachloride to a reaction solution containing pyridine-4-sulfonic acid. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

    Reduction Reactions: It can be reduced to form sulfonamides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed:

    Sulfonamides: Formed through reduction reactions.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

Pyridine-4-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-4-sulfonyl chloride hydrochloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Pyridine-3-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group.

    Pyridine-2-sulfonyl chloride: Another positional isomer with different reactivity and applications.

Uniqueness: Pyridine-4-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the sulfonyl chloride group, which influences its chemical behavior and applications .

Properties

IUPAC Name

pyridine-4-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDTZCIVBAUGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621847
Record name Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

489430-50-4
Record name Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-4-sulfonyl chloride hydrochloride
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